molecular formula C13H8ClN3O2S B5541789 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole

Cat. No.: B5541789
M. Wt: 305.74 g/mol
InChI Key: YQLXKPNEVRSMCI-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole: is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 5-chloro-2-nitro-phenylsulfanyl group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may also incorporate continuous flow processes and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, basic conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products:

    Reduction: 2-(5-Chloro-2-amino-phenylsulfanyl)-1H-benzoimidazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(5-Chloro-2-nitro-phenylsulfoxide)-1H-benzoimidazole or 2-(5-Chloro-2-nitro-phenylsulfone)-1H-benzoimidazole.

Scientific Research Applications

Chemistry: 2-(5-Chloro-2-nitro-phenylsulfanyl)-1H-benzoimidazole is used as a building block in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for further investigation in enzyme inhibition studies .

Medicine: Benzimidazole derivatives, including this compound, are explored for their potential therapeutic applications. They have been studied for their antimicrobial, antiviral, and anticancer properties .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both nitro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(5-chloro-2-nitrophenyl)sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN3O2S/c14-8-5-6-11(17(18)19)12(7-8)20-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLXKPNEVRSMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SC3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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